2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
CAS No.: 946271-68-7
Cat. No.: VC6981217
Molecular Formula: C19H25N3O2S
Molecular Weight: 359.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946271-68-7 |
|---|---|
| Molecular Formula | C19H25N3O2S |
| Molecular Weight | 359.49 |
| IUPAC Name | 2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
| Standard InChI | InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)17(15-7-12-25-14-15)13-20-19(23)16-5-3-4-6-18(16)24-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,23) |
| Standard InChI Key | DEMAVGPJNDWOMW-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Features
2-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS No. 946271-68-7) is a synthetic organic compound characterized by a benzamide backbone substituted with a methoxy group at the 2-position. The amide nitrogen is further functionalized with an ethyl chain bearing two distinct moieties: a 4-methylpiperazine ring and a thiophen-3-yl group .
Molecular Formula and Weight
The compound has the molecular formula C₁₉H₂₅N₃O₂S and a molecular weight of 359.49 g/mol . Key structural components include:
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Benzamide core: Provides a planar aromatic system for potential π-π interactions.
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Methoxy group (-OCH₃): Enhances lipophilicity and influences electronic distribution.
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4-Methylpiperazine: A saturated heterocycle contributing to solubility and hydrogen-bonding capacity.
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Thiophene ring: A five-membered aromatic sulfur heterocycle known for metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-Methoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide |
| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3 |
| InChIKey | DEMAVGPJNDWOMW-UHFFFAOYSA-N |
| PubChem CID | 16931439 |
Physicochemical Properties
Experimental data on solubility and logP are unavailable, but computational predictions suggest:
Predicted Properties
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logP (octanol-water): ~2.5 (moderate lipophilicity suitable for blood-brain barrier penetration) .
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Polar Surface Area: 34.94 Ų (indicative of moderate hydrogen-bonding capacity) .
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Solubility: Likely limited in aqueous media due to aromatic and heterocyclic components.
Analytical Characterization
Spectroscopic Methods
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